molecular formula C6H6N2O2 B14838742 2-Amino-5-hydroxyisonicotinaldehyde

2-Amino-5-hydroxyisonicotinaldehyde

Cat. No.: B14838742
M. Wt: 138.12 g/mol
InChI Key: IYMXUIWQBVQALZ-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxyisonicotinaldehyde (CAS: 1288992-32-4) is a pyridine-based compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . This chemical structure, featuring aldehyde, hydroxyl, and amino functional groups on a pyridine ring, makes it a valuable multifunctional intermediate and building block in organic synthesis and medicinal chemistry research. Compounds with analogous structures, such as 3-hydroxyisonicotinaldehyde, are well-studied as simple analogues of vitamin B6 (pyridoxal) and are used to model the enzyme-bound form of this essential coenzyme, providing insights into reaction mechanisms like transamination . Furthermore, such hydroxypyridine carboxaldehyde derivatives are recognized for their role in forming push-pull fluorophores, which are the basis for fluorescent dyes used in biological sensing . The presence of multiple coordination sites also suggests potential utility in the development of hydrazones and Schiff bases, which are classes of compounds known for their versatile biological activities and metal-chelating properties . This compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8)

InChI Key

IYMXUIWQBVQALZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Functional Group Influence

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound and 2-Amino-5-methylnicotinaldehyde enhances electrophilicity, making these compounds reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, 2-Aminonicotinic acid and 5-Aminonicotinic acid contain carboxylic acid groups, which improve solubility in polar solvents and enable salt formation or coordination with metal ions .
  • Substituent Position: The hydroxyl group at position 5 in this compound increases polarity and hydrogen-bonding capacity compared to the methyl group in 2-Amino-5-methylnicotinaldehyde. This difference may influence solubility and biological activity .

Thermal and Chemical Stability

  • 2-Aminonicotinic acid exhibits high thermal stability (mp 295–297°C), attributed to intermolecular hydrogen bonding and aromatic stabilization. In contrast, aldehyde-containing analogs like 2-Amino-5-methylnicotinaldehyde are likely more reactive and less thermally stable due to the aldehyde’s susceptibility to oxidation .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-hydroxyisonicotinaldehyde, and how do reaction conditions influence yield?

Q. How do pH and solvent polarity affect the stability of this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Conduct accelerated stability studies:
  • Aqueous Solutions : Monitor degradation at pH 2–12 (25°C) via UV-Vis (λmax 270 nm). Buffers (e.g., phosphate) may stabilize the compound at neutral pH .

  • Organic Solvents : Compare DMSO (stabilizes via H-bonding) vs. THF (induces dimerization). Use LC-MS to identify degradation products (e.g., Schiff bases) .

    • Data Contradiction Analysis :
      Conflicting reports on solubility in methanol (5–10 mg/mL vs. 15 mg/mL) may arise from impurities. Use Karl Fischer titration to confirm residual water content (<0.1%) in solvents .

Q. What computational strategies predict the reactivity of the aldehyde group in multi-step syntheses?

  • Methodological Answer :
  • DFT Calculations : Model nucleophilic attack (e.g., by amines) using Gaussian09 with B3LYP/6-31G(d). Compare activation energies for reactions in polar vs. nonpolar solvents .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to predict aggregation tendencies. Validate with dynamic light scattering (DLS) .

Q. How can researchers resolve contradictions in reported spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 10.1 vs. 10.3 ppm for aldehyde) may stem from solvent effects or tautomerism.
  • Standardization : Acquire spectra in deuterated DMSO and CDCl₃ for comparison.
  • 2D NMR : Use HSQC to correlate aromatic protons with carbons, confirming substituent positions .

Methodological Best Practices

  • Data Validation : Cross-check melting points and spectral data against NIST or peer-reviewed journals (avoid vendor-specific databases like BenchChem) .
  • Contradiction Mitigation : Replicate experiments under controlled conditions (humidity, temperature) and document raw data in appendices per IEE guidelines .

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